molecular formula C10H9NO2 B14228098 (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile

(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile

Cat. No.: B14228098
M. Wt: 175.18 g/mol
InChI Key: VLEQGQGUHAGKPO-FPLPWBNLSA-N
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Description

(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-(2-methoxyphenyl)acrylonitrile. This intermediate is then subjected to a hydroxylation reaction using hydrogen peroxide and a catalyst, such as sodium tungstate, to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3-oxo-2-(2-methoxyphenyl)acrylonitrile.

    Reduction: Formation of 3-hydroxy-2-(2-methoxyphenyl)propylamine.

    Substitution: Formation of 3-hydroxy-2-(2-substituted phenyl)acrylonitrile.

Scientific Research Applications

(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile involves its interaction with free radicals, neutralizing them and preventing oxidative damage to cells. The hydroxy group plays a crucial role in this antioxidant activity by donating an electron to stabilize the free radical. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-Hydroxy-2-(3-methoxyphenyl)acrylonitrile
  • (2E)-3-Hydroxy-2-(4-methoxyphenyl)acrylonitrile
  • (2E)-3-Hydroxy-2-(3,4-dimethoxyphenyl)acrylonitrile

Uniqueness

(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(E)-3-hydroxy-2-(2-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-9(10)8(6-11)7-12/h2-5,7,12H,1H3/b8-7-

InChI Key

VLEQGQGUHAGKPO-FPLPWBNLSA-N

Isomeric SMILES

COC1=CC=CC=C1/C(=C\O)/C#N

Canonical SMILES

COC1=CC=CC=C1C(=CO)C#N

Origin of Product

United States

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